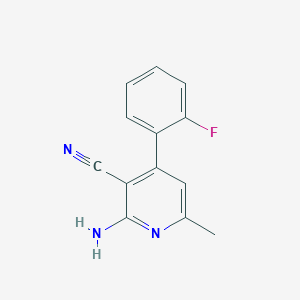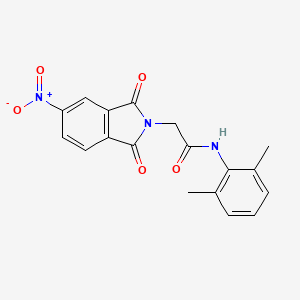![molecular formula C21H16F3NO3 B11099993 2-methoxy-4-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11099993.png)
2-methoxy-4-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-4-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL is a Schiff base compound characterized by the presence of a carbon-nitrogen double bond (–CH=N–). Schiff bases are formed through the nucleophilic addition reaction between amines and aldehydes or ketones. This compound has gained significance due to its stability and straightforward synthesis, making it a compound of interest in various fields such as biological systems, chemical catalysis, medicine, and emerging technologies .
Preparation Methods
The synthesis of 2-METHOXY-4-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL involves the condensation of an aldehyde or ketone with a primary amine. Specifically, it can be prepared by refluxing a mixture of 2-hydroxy-5-methoxybenzaldehyde and 2-methoxy-5-(trifluoromethyl)aniline in ethanol . The reaction conditions typically involve heating the mixture under reflux for a specific period to ensure complete reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-METHOXY-4-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-METHOXY-4-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of other compounds, such as dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL involves its interaction with molecular targets and pathways. The compound’s Schiff base structure allows it to form strong bonds with metal ions, which can influence various biochemical pathways. Its biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions and leading to therapeutic effects .
Comparison with Similar Compounds
2-METHOXY-4-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL can be compared with other Schiff base compounds, such as:
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-((4-Methoxyphenylimino)methyl)phenol
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activities. The uniqueness of 2-METHOXY-4-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL lies in its trifluoromethyl group, which can enhance its stability and biological activity .
Properties
Molecular Formula |
C21H16F3NO3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-methoxy-4-[[2-phenoxy-5-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H16F3NO3/c1-27-20-11-14(7-9-18(20)26)13-25-17-12-15(21(22,23)24)8-10-19(17)28-16-5-3-2-4-6-16/h2-13,26H,1H3 |
InChI Key |
DPBHVUDFPSRJGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Dimethyl-3,4-dihydro-2H-cyclopenta[e][1,2,4]triazine-6,6,7,7-tetracarbonitrile](/img/structure/B11099948.png)
![N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11099957.png)

![ethyl (2E)-2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11099971.png)
![1,6-bis(hydroxymethyl)-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B11099977.png)
![11-(1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11099980.png)
![tert-butyl {4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B11099981.png)
![3-hydroxy-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B11099995.png)
![5-cyano-6-[(furan-2-ylmethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11099998.png)
![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11100010.png)
![N',N''-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide]](/img/structure/B11100023.png)
![1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2-chlorophenyl)methyl]piperidine](/img/structure/B11100027.png)
